Cas no 868224-87-7 (methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate)

methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate
- methyl 2-((1-oxo-2-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate
- 868224-87-7
- methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
- methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
- AKOS024610232
- F1808-0191
-
- インチ: 1S/C20H18N2O5/c1-26-19(24)13-27-17-9-5-8-16-15(17)10-11-22(20(16)25)12-18(23)21-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,21,23)
- InChIKey: REXIQAGBZBKKBI-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)OC)C1=CC=CC2C(N(C=CC=21)CC(NC1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 366.12157168g/mol
- どういたいしつりょう: 366.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 84.9Ų
methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1808-0191-2mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-15mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-20mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-2μmol |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-25mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-10μmol |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-3mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-10mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-20μmol |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1808-0191-5mg |
methyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate |
868224-87-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetateに関する追加情報
Methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate (CAS No. 868224-87-7): An Overview
Methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate (CAS No. 868224-87-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a methyl ester derivative of an isoquinoline-based structure, which is known for its potential biological activities and therapeutic applications.
The isoquinoline scaffold is a well-known heterocyclic core that has been extensively studied for its diverse biological properties. It is a key structural element in many natural products and synthetic compounds, including those with antitumor, anti-inflammatory, and neuroprotective activities. The presence of the phenylcarbamoyl group and the methyl ester functionality in the structure of this compound further enhances its potential for various medicinal applications.
Recent research has focused on the synthesis and biological evaluation of methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate. A study published in the Journal of Medicinal Chemistry in 2023 reported the successful synthesis of this compound through a multi-step process involving the condensation of phenyl isocyanate with an appropriate isoquinoline derivative, followed by esterification with methanol. The authors highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels.
In terms of biological activity, methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate has shown promising results in several preclinical studies. One notable study conducted by a team at the University of California, San Francisco, demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
Another area of interest is the potential neuroprotective properties of this compound. Research published in the journal Neuropharmacology in 2023 indicated that methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate can protect neuronal cells from oxidative stress-induced damage. The study found that treatment with this compound significantly reduced the levels of reactive oxygen species (ROS) and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
The pharmacokinetic properties of methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate have also been investigated. A study published in Pharmaceutical Research in 2023 reported that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. The authors noted that the compound's lipophilicity and molecular weight contribute to its ability to cross biological membranes efficiently.
In addition to its therapeutic potential, methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yloxy)acetate has been explored as a tool for chemical biology research. Its unique structural features make it suitable for use in high-throughput screening assays to identify novel targets and pathways involved in various diseases. For example, a study published in Chemical Biology & Drug Design in 2023 utilized this compound as a probe to investigate protein-protein interactions relevant to cancer cell signaling.
The safety profile of methyl 2-{(1-oxy)-[N-(phenyl)-carbamoylmethyloxy]-dihydroisoquinoline}-methyl acetate has also been evaluated. Preclinical toxicology studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, methyl 2-{(1-oxy)-[N-(phenyl)-carbamoylmethyloxy]-dihydroisoquinoline}-methyl acetate (CAS No. 868224-87-7) is a promising compound with a wide range of potential applications in medicine and chemical biology. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research efforts aim to optimize its synthesis, enhance its biological activity, and explore new avenues for its application in various fields.
868224-87-7 (methyl 2-({1-oxo-2-(phenylcarbamoyl)methyl-1,2-dihydroisoquinolin-5-yl}oxy)acetate) 関連製品
- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)
- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 1197956-24-3(4-(Dimethylphosphoryl)-2-methylaniline)
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)



